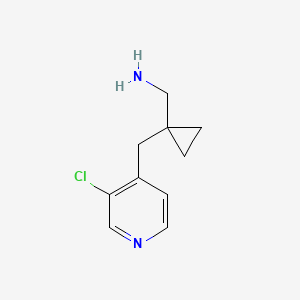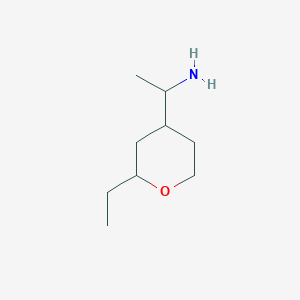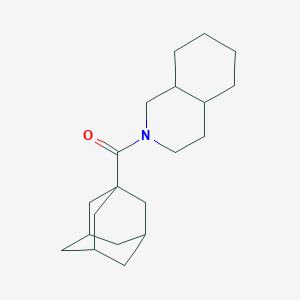
2-(Adamantane-1-carbonyl)-decahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Adamantane-1-carbonyl)-decahydroisoquinoline is a compound that combines the structural features of adamantane and decahydroisoquinoline. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while decahydroisoquinoline is a saturated derivative of isoquinoline. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantane-1-carbonyl)-decahydroisoquinoline typically involves the following steps:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is first converted to adamantane-1-carbonyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Reaction with Decahydroisoquinoline: The adamantane-1-carbonyl chloride is then reacted with decahydroisoquinoline in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
2-(Adamantane-1-carbonyl)-decahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaH, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
2-(Adamantane-1-carbonyl)-decahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to cross biological membranes.
Industry: Utilized in the production of high-performance polymers and as an additive in lubricants and coatings.
作用機序
The mechanism of action of 2-(Adamantane-1-carbonyl)-decahydroisoquinoline involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact with lipid membranes and proteins. The decahydroisoquinoline portion can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
2-(Adamantane-1-carbonyl)-decahydroisoquinoline can be compared with other adamantane derivatives and decahydroisoquinoline compounds:
Adamantane Derivatives: Compounds like amantadine and memantine, which are used as antiviral and anti-Alzheimer’s drugs, respectively. These compounds share the adamantane core but differ in their functional groups and biological activity.
Decahydroisoquinoline Compounds: Similar compounds include various alkaloids and synthetic derivatives used in medicinal chemistry. These compounds share the decahydroisoquinoline structure but differ in their substituents and pharmacological properties.
The uniqueness of this compound lies in its combined structural features, which confer unique chemical and physical properties, making it a versatile compound for various applications.
特性
分子式 |
C20H31NO |
|---|---|
分子量 |
301.5 g/mol |
IUPAC名 |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl(1-adamantyl)methanone |
InChI |
InChI=1S/C20H31NO/c22-19(21-6-5-17-3-1-2-4-18(17)13-21)20-10-14-7-15(11-20)9-16(8-14)12-20/h14-18H,1-13H2 |
InChIキー |
XRLSYGXRAVSIMK-UHFFFAOYSA-N |
正規SMILES |
C1CCC2CN(CCC2C1)C(=O)C34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-Chlorophenyl)piperidin-3-yl]methanamine](/img/structure/B13573225.png)
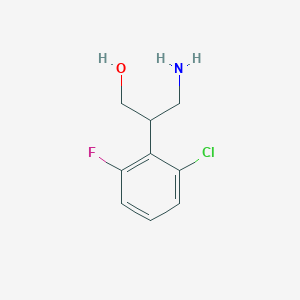
![2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13573242.png)
![(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride](/img/structure/B13573245.png)
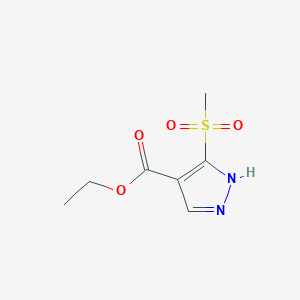
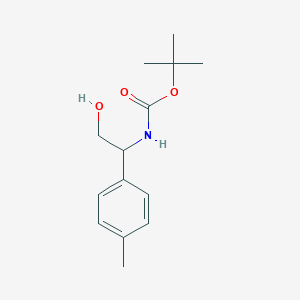

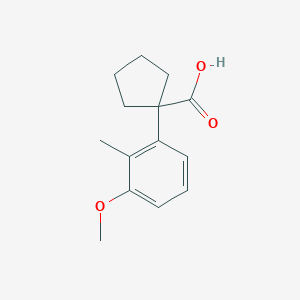
![rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamidehydrochloride](/img/structure/B13573271.png)
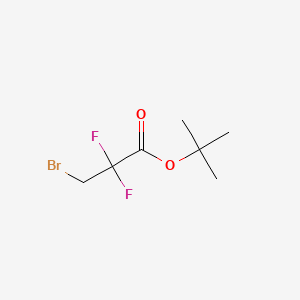
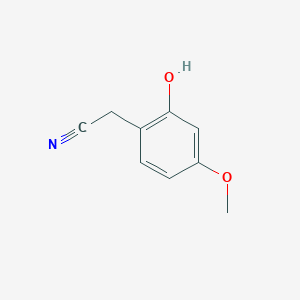
![8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate](/img/structure/B13573290.png)
